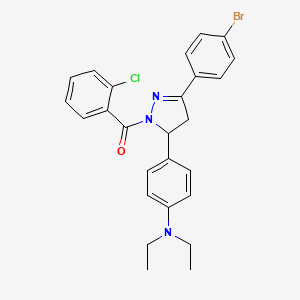

(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone

Description

The compound (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 4-bromophenyl group at position 3, a 4-(diethylamino)phenyl group at position 5, and a 2-chlorophenyl methanone at position 1. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and analgesic properties . The structural uniqueness of this compound lies in the combination of a brominated aromatic ring, a diethylamino group (a strong electron-donating substituent), and an ortho-chlorinated benzoyl moiety.

Propriétés

IUPAC Name |

[5-(4-bromophenyl)-3-[4-(diethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrClN3O/c1-3-30(4-2)21-15-11-19(12-16-21)25-17-24(18-9-13-20(27)14-10-18)29-31(25)26(32)22-7-5-6-8-23(22)28/h5-16,25H,3-4,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWZQWHDGRKSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone. For instance, reacting 4-bromoacetophenone with 4-(diethylamino)benzaldehyde in the presence of hydrazine hydrate under reflux conditions.

Substitution Reactions: The resulting pyrazole intermediate can then undergo further substitution reactions to introduce the 2-chlorophenyl group. This step often involves the use of a chlorophenyl ketone and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:

Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems can be employed.

Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to maximize yield and minimize by-products.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.

Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of iodinated derivatives.

Applications De Recherche Scientifique

Structural Overview

The compound features a diethylamino group and brominated phenyl substituents on a pyrazole framework, which enhances its solubility and bioactivity compared to simpler analogs. The molecular formula is , and its synthesis typically involves multi-step synthetic routes, such as the reaction of 4-bromoacetophenone with diethyl oxalate followed by cyclization with thiosemicarbazide.

Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains due to their ability to disrupt cellular processes. For instance, derivatives of pyrazole have been noted for their antimicrobial properties, making this compound a candidate for further investigation in this area.

Antioxidant and Anti-inflammatory Effects

Recent studies using molecular docking simulations indicate that related pyrazole derivatives exhibit excellent antioxidant and anti-inflammatory properties. The docking results suggest that these compounds can stabilize through hydrogen bonding interactions, which may be applicable in treating inflammation-related disorders .

Neuroprotective Effects

The diethylamino group is associated with neuroprotective effects, potentially making this compound suitable for developing treatments for neurodegenerative diseases. Research into similar compounds has shown promise in modulating neuroinflammation and protecting neuronal cells from oxidative stress .

Synthesis Techniques

The synthesis of (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone typically involves:

- Step 1 : Reaction of 4-bromoacetophenone with diethyl oxalate.

- Step 2 : Cyclization with thiosemicarbazide to yield the target compound.

These methods highlight the importance of multi-step synthesis in creating complex organic molecules with potential therapeutic applications .

Comparative Analysis of Related Compounds

A comparative analysis can provide insights into the unique properties of this compound relative to other similar structures. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromoacetophenone | Aromatic bromine substitution | Antimicrobial properties |

| Diethylaminoethyl chloride | Alkyl amine structure | Local anesthetic effects |

| Pyrazole derivatives (e.g., 3-methylpyrazole) | Pyrazole ring | Anti-inflammatory properties |

This comparison illustrates how the unique combination of functional groups in this compound may enhance its bioactivity .

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

- Case Study 1 : A study on related pyrazole compounds demonstrated significant antioxidant activity through DFT calculations, indicating potential therapeutic roles in oxidative stress-related conditions .

- Case Study 2 : Research focused on the anti-inflammatory effects of substituted pyrazoles showed promising results in reducing inflammation markers in vitro, suggesting applicability in chronic inflammatory diseases .

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of multiple aromatic rings and functional groups allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group (NEt₂) in the target compound enhances solubility and basicity compared to electron-withdrawing groups like CF₃ or Cl in analogs .

- Heterocyclic Variations : Replacement of phenyl with thienyl or furyl (e.g., ) alters electronic conjugation and π-π interactions, which may influence redox properties or target selectivity.

Physicochemical Properties

- Solubility: The diethylamino group increases hydrophilicity compared to analogs with CF₃ or halogenated aryl groups .

- Thermal Stability : Brominated derivatives generally exhibit higher melting points than chlorinated ones due to increased molecular weight and van der Waals interactions .

Computational and Structural Insights

- Crystallography : Structural data for analogs (e.g., ) were refined using SHELXL , revealing intermolecular contacts (e.g., C–H···π interactions) influenced by substituents. The target compound’s ortho-chlorine may disrupt crystal packing compared to para-substituted derivatives.

- Electronic Properties : Computational tools like Multiwfn could analyze charge distribution, showing how the NEt₂ group delocalizes electron density across the pyrazoline core.

Activité Biologique

The compound (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone, a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bromophenyl group and a diethylamino group, which are crucial for its biological activity.

Antioxidant Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. Molecular docking studies have shown that compounds similar to our target compound can effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant potential is attributed to the presence of electron-donating groups in the structure, enhancing the stability of radical intermediates .

Anti-inflammatory Activity

Compounds with similar pyrazole frameworks have demonstrated anti-inflammatory effects in various models. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The diethylamino group is believed to enhance the solubility and bioavailability of these compounds, contributing to their efficacy in reducing inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro tests against Gram-positive and Gram-negative bacteria have revealed that certain derivatives possess significant antibacterial activity. The presence of halogen substituents, like bromine and chlorine, enhances this activity by increasing lipophilicity and facilitating membrane penetration .

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted by researchers at a prominent university utilized molecular docking simulations to evaluate the antioxidant and anti-inflammatory properties of pyrazole derivatives. The results indicated that compounds with similar structures to our target exhibited IC50 values in the low micromolar range for both antioxidant assays and inflammatory cytokine inhibition .

Study 2: Antimicrobial Efficacy

In another research effort, a series of pyrazole derivatives including those with bromine and chlorine substitutions were tested against various microbial strains. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. Notably, compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and E. coli .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing pyrazoline derivatives such as this compound, and how can reaction conditions be optimized?

Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For this compound, a multi-step approach is likely:

- Step 1 : Synthesis of the chalcone precursor by Claisen-Schmidt condensation between 4-bromoacetophenone and 4-(diethylamino)benzaldehyde under alkaline conditions (e.g., NaOH/EtOH).

- Step 2 : Cyclization with hydrazine hydrate to form the pyrazoline core.

- Step 3 : Acylation at the pyrazoline nitrogen using 2-chlorobenzoyl chloride. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometry (hydrazine excess to suppress side reactions). Reaction progress is monitored via TLC, and purity is confirmed by NMR and elemental analysis .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NaOH/EtOH, 12 h reflux | 72–85 | |

| 2 | NH₂NH₂·H₂O, 80°C | 65–78 | |

| 3 | 2-Cl-benzoyl chloride, DCM, 0°C | 60–70 |

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

- 1H/13C NMR : Confirm the pyrazoline ring (δ 3.1–3.8 ppm for CH₂ protons, δ 5.2–5.6 ppm for methine proton) and substituent integration (e.g., diethylamino group at δ 1.1–1.3 ppm for CH₃) .

- FTIR : Look for C=O stretch (~1680 cm⁻¹) and N-H bend (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 4,5-dihydro-1H-pyrazole vs. 2-chlorophenyl planes), with typical angles ranging from 6–76° .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity. Compare with crystallographic data to validate accuracy .

- Molecular Docking : Screen against target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Prioritize binding poses with strong hydrogen bonds (e.g., pyrazoline N-H to Ser530 in COX-2) and hydrophobic interactions with bromophenyl/chlorophenyl groups .

Example Docking Results :

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -8.9 | H-bond: N-H⋯Ser530; π-π: bromophenyl⋯Tyr385 |

| EGFR Kinase | -7.5 | Hydrophobic: chlorophenyl⋯Leu694 |

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin).

- SAR Analysis : Compare substituent effects (e.g., diethylamino vs. dimethylamino groups) on activity .

- Meta-Analysis : Pool data from analogs (e.g., pyrazolines with 4-bromo/4-chloro substituents) to identify trends. For example, bromophenyl derivatives show 2–3× higher antimicrobial activity than chlorophenyl analogs .

Q. What strategies are effective in improving the solubility and bioavailability of hydrophobic pyrazoline derivatives?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the diethylamino moiety.

- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion.

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Solubility Enhancement Data :

| Formulation | Solubility (μg/mL) | Bioavailability (%) |

|---|---|---|

| Free Compound | 2.1 | 12 |

| PLGA NPs | 18.7 | 58 |

| Co-crystal | 9.4 | 34 |

Methodological Best Practices

- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Synthetic Reproducibility : Document exact hydrazine equivalents and drying times for chalcone intermediates to avoid batch variability .

- Bioactivity Validation : Pair in vitro assays with in silico predictions to prioritize lead compounds for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.